molecular formula C14H12ClN3O4 B2951751 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 902254-61-9

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No. B2951751
CAS RN: 902254-61-9
M. Wt: 321.72
InChI Key: DSILVFJTPZEUGQ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound is a member of the oxazole family and is commonly referred to as COB.

Mechanism of Action

The mechanism of action of COB involves the inhibition of key enzymes and proteins involved in various cellular processes. COB has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, COB can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting these enzymes, COB can induce cell cycle arrest and apoptosis in cancer cells. COB has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
COB has been shown to induce several biochemical and physiological effects in cells. It can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. COB can also inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, COB can disrupt bacterial DNA replication and transcription, leading to bacterial cell death.

Advantages and Limitations for Lab Experiments

COB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. COB has also been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for drug development. However, COB has some limitations for lab experiments. It can be toxic to cells at high concentrations, which may limit its use in some assays. In addition, the mechanism of action of COB is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on COB. One area of interest is the development of COB-based drugs for the treatment of cancer and bacterial infections. Further studies are needed to elucidate the mechanism of action of COB and its potential targets in cells. In addition, the toxicity and pharmacokinetics of COB need to be further investigated to determine its safety and efficacy in vivo. Finally, the synthesis and purification of COB need to be optimized to improve its yield and purity.

Synthesis Methods

The synthesis method of COB involves the reaction of 5-chloroanthranilic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent. The resulting intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to yield COB. The purity of COB can be enhanced by recrystallization and chromatography techniques.

Scientific Research Applications

COB has been extensively studied for its potential applications in medicine and biology. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. Several studies have reported that COB can inhibit the growth of cancer cells, including leukemia, breast, and colon cancer cells. COB has also been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, COB has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-8-6-12(17-22-8)16-13(19)4-5-18-10-7-9(15)2-3-11(10)21-14(18)20/h2-3,6-7H,4-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSILVFJTPZEUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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